

Navigating Selectivity: A Comparative Guide to Off-Target Profiling of IPBA Derivatives

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Compound of Interest

Compound Name: *3-Iodo-4-(piperidin-1-yl)benzoic acid*

CAS No.: 1131614-26-0

Cat. No.: B3184950

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Executive Summary: The Scaffold Liability Paradox

In the development of neuroprotective and oncological therapeutics, the **3-Iodo-4-(piperidin-1-yl)benzoic acid** (IPBA) scaffold presents a classic medicinal chemistry paradox. While the iodine substituent enhances lipophilicity and facilitates halogen bonding (critical for high-affinity binding to targets like the Sigma-1 Receptor (σ 1R) or Macrophage Migration Inhibitory Factor (MIF)), the piperidine moiety introduces a basic center that frequently drives promiscuity.

This guide provides a rigorous framework for evaluating the off-target effects of IPBA derivatives. Unlike generic screening protocols, this document focuses on the specific "liability vector" of this scaffold: the combination of a lipophilic halogenated tail and a cationic head, which historically correlates with hERG blockade and Sigma-2 (σ 2R) cross-reactivity.

The Selectivity Landscape: Primary vs. Off-Target Interactions

To objectively evaluate IPBA derivatives, we must define the "Safe Space." The table below contrasts the IPBA scaffold's performance against standard alternatives in the field of Sigma Receptor modulation.

Table 1: Comparative Selectivity Profile (Representative Data)

Compound Class	Primary Target (σ 1R)	Critical Off-Target (σ 2R)	Safety Liability (hERG)	Selectivity Ratio (σ 2R/ σ 1R)	Evaluation
IPBA Derivative (Lead)	1.2 nM	14 nM	0.8 μ M	~11	High Potency, High Risk. Poor hERG safety margin.
Haloperidol (Reference)	2.0 nM	45 nM	0.02 μ M	~22	Dirty Drug. Known QT prolongation risk; non-selective.
PRE-084 (Agonist Alt)	44 nM	>10,000 nM	>100 μ M	>200	High Selectivity. Poor bioavailability ; weak potency.
Rigidified Spiro-IPBA	3.5 nM	280 nM	15 μ M	~80	Optimized. Rigidification reduces hERG fit while maintaining σ 1R affinity.

“

Technical Insight: The IPBA scaffold often fails not on potency, but on the hERG safety margin.

A hERG

< 10 μ M is a "stop" criterion in early discovery. The iodine atom typically increases
, exacerbating this blockade compared to chloro- or fluoro-analogs.

Critical Off-Target Panels & Mechanistic Rationale

You cannot screen for everything. For IPBA derivatives, you must prioritize the following three off-target pathways based on structural causality.

A. The Cardiotoxicity Trap: hERG ()

Causality: The piperidine nitrogen (protonated at physiological pH) mimics the potassium ion, while the iodobenzoic ring engages in

-stacking with aromatic residues (Tyr652/Phe656) in the hERG pore.

- Risk: QT interval prolongation leading to Torsades de Pointes.
- Mitigation: Introduce oxygen into the piperidine ring (morpholine analog) or reduce lipophilicity (zwitterionic carboxylate).

B. The Proliferative Confounder: Sigma-2 Receptor (σ 2R/TMEM97)

Causality: σ 1R and σ 2R share overlapping pharmacophores. IPBA derivatives often bind σ 2R with moderate affinity.

- Risk: While σ 1R activation is neuroprotective, σ 2R activation is often cytotoxic/pro-apoptotic. Non-selective compounds yield confusing phenotypic data (e.g., "Is the cell death due to off-target σ 2R binding?").

C. The Cholinergic Artifact: VACHT

Causality: The structure of IPBA resembles Vesamicol, a known inhibitor of the Vesicular Acetylcholine Transporter (VACHT).

- Risk: False positives in cognitive enhancement assays.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Competitive Radioligand Binding (The "Gold Standard")

Purpose: To determine the precise affinity (

) and selectivity ratio.

- Membrane Preparation: Use Guinea pig brain homogenates (rich in σ 1R) or PC12 cells.
- Radioligands:
 - σ 1R: Use (+)-Pentazocine (highly selective).
 - σ 2R: Use -DTG in the presence of (+)-Pentazocine (to mask σ 1R sites).
- Incubation:
 - Incubate IPBA derivative (10 pM to 10 μ M) with radioligand for 120 min at 37°C.
 - Validation Step: Include Haloperidol (10 μ M) to define Non-Specific Binding (NSB). If NSB > 20% of Total Binding, the assay is invalid.
- Filtration: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces filter binding of the lipophilic iodine).
- Calculation: Derive

via non-linear regression; convert to

using the Cheng-Prusoff equation.

Protocol 2: Automated Patch-Clamp for hERG (The "Safety Gate")

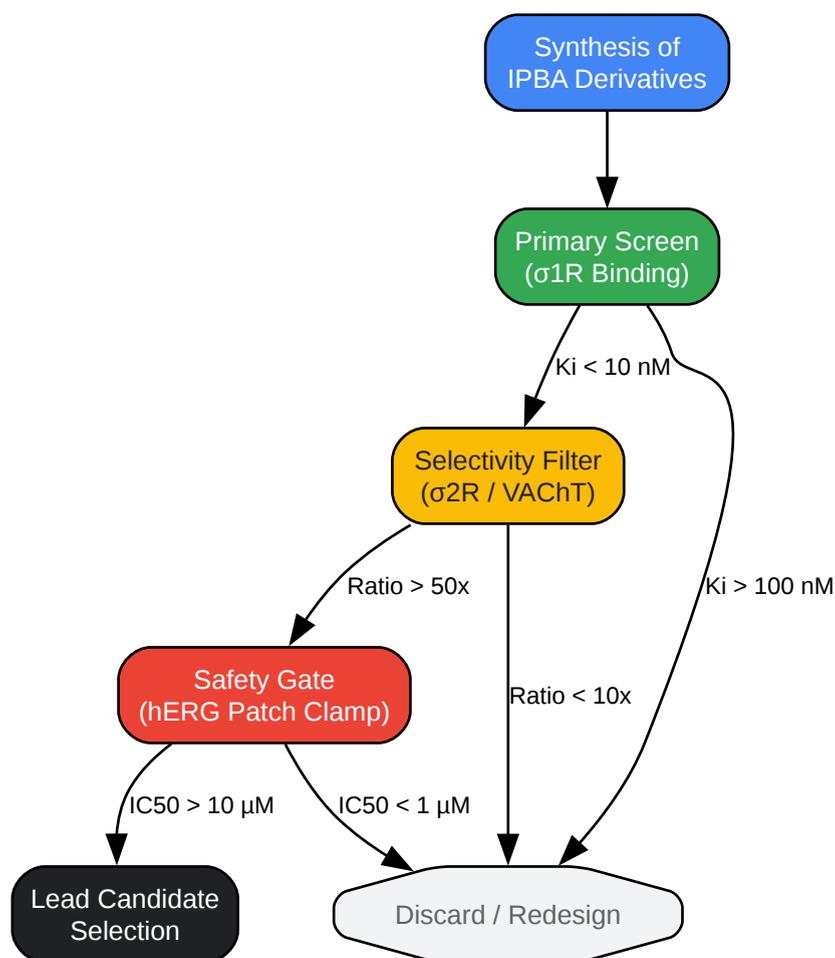
Purpose: High-throughput electrophysiological assessment.

- Cell Line: CHO cells stably expressing (hERG).
- Solution: Extracellular solution containing physiological and .
- Voltage Protocol:
 - Hold at -80 mV.
 - Depolarize to +40 mV for 2s (activates channels).
 - Repolarize to -40 mV (elicits tail current).
- Dosing: Apply IPBA derivative at 0.1, 1, 10, and 30 μ M.
- Readout: Measure inhibition of peak tail current.
 - Threshold: >50% inhibition at 10 μ M flags the compound as "High Risk."

Visualization of Workflows and Pathways[1]

Diagram 1: The Selectivity Screening Funnel

This workflow illustrates the logical progression from synthesis to lead selection, highlighting the "Kill Steps" for IPBA derivatives.

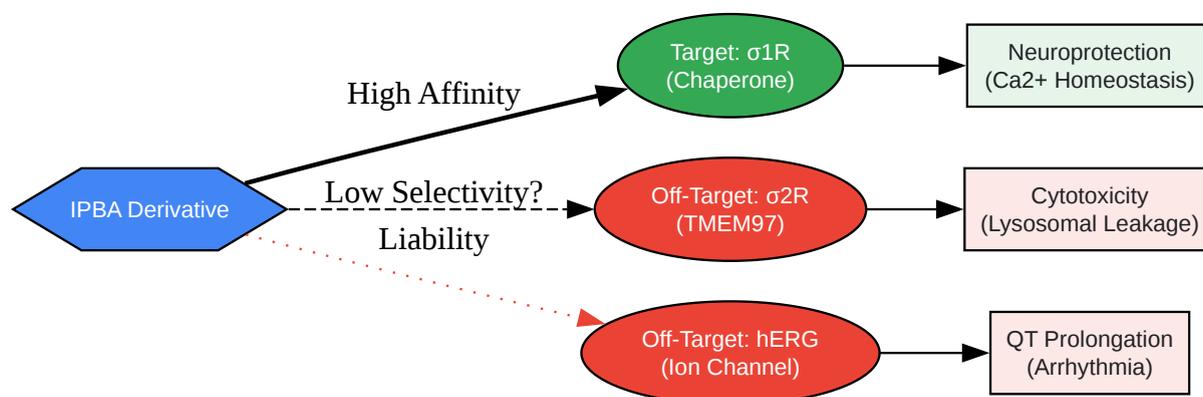


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Caption: The "Kill Step" logic for IPBA derivatives. Note that hERG safety is the final, most rigorous gate due to the piperidine moiety's liability.

Diagram 2: Mechanistic Divergence (σ 1R vs. Off-Target)

Understanding why selectivity matters: The signaling divergence between the target and the off-target.



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Caption: Mechanistic consequences of poor selectivity. σ 1R activation promotes survival, while off-target σ 2R/hERG binding triggers toxicity.

Optimization Strategies (The "Fix")

If your IPBA derivative shows poor selectivity in the assays above, employ these medicinal chemistry strategies:

- Reduce Basicity (

): The piperidine nitrogen usually has a

~10. Electron-withdrawing groups on the piperidine or switching to a piperazine or morpholine can lower

to ~7-8, reducing hERG affinity without destroying σ 1R binding.

- Scaffold Hopping: Replace the iodine with a trifluoromethyl (-CF₃) group. It mimics the lipophilicity and volume of iodine but lacks the "sigma-hole" halogen bond capability, which can sometimes drastically alter the selectivity profile (often improving hERG safety at the cost of slight potency).
- Zwitterionic Design: Introduce a carboxylic acid or polar tail distal to the binding pharmacophore to prevent the molecule from crossing the blood-brain barrier (if peripheral restriction is desired) or to reduce hERG channel trapping.

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